molecular formula C9H18N2O B2384816 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol CAS No. 2138004-48-3

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol

Cat. No.: B2384816
CAS No.: 2138004-48-3
M. Wt: 170.256
InChI Key: KRXDXXRGXCIQLC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a cyclic organic compound with the molecular formula C9H18N2O and a molecular weight of 170.256 g/mol. This compound features a unique molecular structure that includes a cyclobutanol ring substituted with a 4-methylpiperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.

    4-Methylpiperazin-1-yl derivatives: Various compounds with the 4-methylpiperazin-1-yl group attached to different core structures.

Uniqueness

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXDXXRGXCIQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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